molecular formula C28H28FN3O2S B2851463 4-fluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851714-95-9

4-fluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2851463
CAS No.: 851714-95-9
M. Wt: 489.61
InChI Key: MYEDEXPUYNXVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-fluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex molecule featuring:

  • A benzamide core substituted with a fluorine atom at the 4-position.
  • An ethyl linker connecting the benzamide to a 1H-indole moiety.
  • A thioether group at the indole’s 3-position, bonded to a 2-(mesitylamino)-2-oxoethyl group.

Properties

IUPAC Name

4-fluoro-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O2S/c1-18-14-19(2)27(20(3)15-18)31-26(33)17-35-25-16-32(24-7-5-4-6-23(24)25)13-12-30-28(34)21-8-10-22(29)11-9-21/h4-11,14-16H,12-13,17H2,1-3H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEDEXPUYNXVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a fluorinated benzamide moiety and a thioether linkage, suggests diverse biological activities. This article aims to explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H24FN3OS\text{C}_{20}\text{H}_{24}\text{F}\text{N}_3\text{OS}

Key Features:

  • Fluorinated Benzamide: Enhances lipophilicity and metabolic stability.
  • Indole Moiety: Known for various pharmacological activities including anticancer properties.
  • Thioether Linkage: May influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties:
    • Studies have shown that compounds containing indole structures can inhibit cancer cell proliferation. The presence of the mesitylamino and thioether groups may enhance this effect by modulating signaling pathways involved in cell growth and apoptosis.
  • Antimicrobial Activity:
    • The thioether functional group has been associated with antimicrobial properties. Preliminary tests suggest that this compound may exhibit activity against certain bacterial strains.
  • Enzyme Inhibition:
    • The compound's ability to interact with specific enzymes has been investigated, indicating potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Kim et al. (2007)Reported that thiazoline derivatives exhibit significant antibacterial activity, suggesting similar potential for thioether-containing compounds.
Zhang et al. (2000)Found that certain indole derivatives can inhibit melanin production, indicating possible applications in dermatology.
Saeed et al. (2008)Demonstrated that structurally similar compounds can act as effective enzyme inhibitors in cancer therapy.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Group Comparisons

Compound Benzamide Fluorine Indole Thioether Heterocycle Biological Activity Reference
Target Compound Yes 4-F Yes Yes Mesitylamino Unknown N/A
N-(4-fluorobenzyl)-2-oxoacetamide Yes 4-F Yes No None Potential pharmacology
TD-1b () Yes 4-F No No Pyridone Unknown (stable synthesis)
Quinazoline sulfonamides () No No No Yes Quinazoline Carbonic anhydrase inhibition

Q & A

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReaction TypeCritical ConditionsYield Optimization StrategyReference
1Indole thioether formationAnhydrous DMF, 0°C, N2Slow reagent addition (2 hours)
2Mesitylamino couplingHATU/DIPEA, DCM, rtPre-activation of carboxylic acid
3Final amidationEDC/HOBt, 4Å MSMicrowave assistance (50°C, 15 min)

Q. Table 2. Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersExpected DataSignificanceReference
¹H NMR500 MHz, DMSO-d6δ 10.3 (indole NH, 1H)Confirms indole integrity
HRMSESI+ modem/z 502.1921 [M+H]<sup>+</sup>Verifies molecular formula
HPLCC18 column, 220 nmRetention time 8.9±0.2 minEnsures purity >98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.